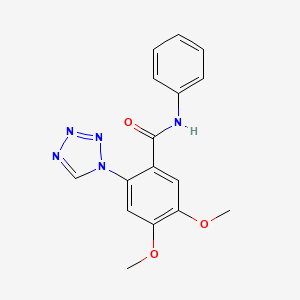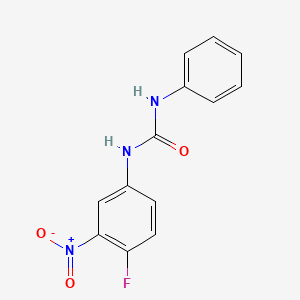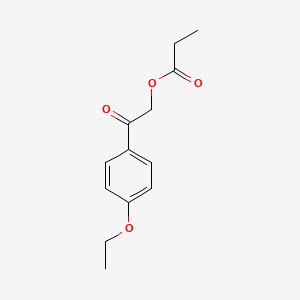![molecular formula C19H22N2O4 B5732090 N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5732090.png)
N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea, also known as ACDU, is a synthetic compound that has been studied for its potential use in various scientific research applications. ACDU is a member of the urea family of compounds and is characterized by its unique chemical structure, which consists of an acetylphenyl group and a 2-(3,4-dimethoxyphenyl)ethyl group attached to a urea backbone.
作用機序
The mechanism of action of N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for the development of anticancer drugs.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has also been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
実験室実験の利点と制限
One advantage of using N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea in lab experiments is its relatively simple synthesis method, which makes it readily accessible to researchers. N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has also been shown to exhibit potent cytotoxic activity against cancer cells, which makes it an attractive lead compound for the development of new anticancer drugs. However, one limitation of using N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea in lab experiments is its relatively low solubility in aqueous solutions, which may limit its utility in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea. One area of interest is the development of new analogs of N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea that exhibit improved solubility and potency. Another area of interest is the investigation of the mechanism of action of N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea and its potential interactions with other compounds and signaling pathways. Finally, further studies are needed to evaluate the potential therapeutic benefits of N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea and its analogs in preclinical and clinical settings.
合成法
The synthesis of N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea involves the reaction of 4-acetylphenyl isocyanate with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a suitable solvent and catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been studied for its potential use in various scientific research applications, particularly in the field of medicinal chemistry. One area of interest is its potential as a lead compound for the development of new drugs for the treatment of cancer and other diseases. N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to exhibit cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
1-(4-acetylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13(22)15-5-7-16(8-6-15)21-19(23)20-11-10-14-4-9-17(24-2)18(12-14)25-3/h4-9,12H,10-11H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXCZZCEFWVBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)

![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)


![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)